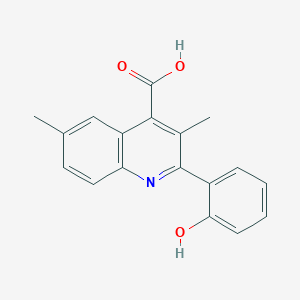![molecular formula C11H15N3O4S B6089580 6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B6089580.png)
6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a pyrimidine derivative that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatase 1B and dipeptidyl peptidase-4, which are involved in the regulation of glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have antiviral activity against certain viruses, such as hepatitis C virus. It has also been shown to have anti-inflammatory effects and to improve glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone in lab experiments is its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of 6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its biochemical and physiological effects. Additionally, there is a need to develop more efficient synthesis methods for this compound, in order to make it more readily available for research purposes.
Méthodes De Synthèse
The synthesis of 6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone involves the reaction of 2-amino-4-methylpyrimidine with 2-bromoacetic acid ethyl ester to form 2-ethyl-2-(4-methylpyrimidin-2-yl)acetic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form 2-ethyl-2-(4-methylpyrimidin-2-yl)thioacetic acid ethyl ester. The final step involves the reaction of this intermediate with morpholine and sodium hydride to form 6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone.
Applications De Recherche Scientifique
6-hydroxy-3-methyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antiviral, and anti-inflammatory properties. It has also been studied for its potential use in the treatment of diabetes and neurodegenerative diseases.
Propriétés
IUPAC Name |
6-hydroxy-3-methyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4S/c1-13-9(16)6-8(15)12-11(13)19-7-10(17)14-2-4-18-5-3-14/h6,15H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNGGVASXUQHOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC(=O)N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-3-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-hydroxy-3-(4-methoxy-2-{[(3-methylbutyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6089500.png)
![4-(2-chloro-6-fluorobenzoyl)-6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-1,4-diazepan-2-one](/img/structure/B6089502.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6089509.png)
![5-(4-bromophenyl)-N-(2-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6089514.png)
![N-{1-[(4-benzyl-1-piperazinyl)carbonyl]-2-methylpropyl}-2-furamide](/img/structure/B6089516.png)
![4-[({1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}amino)methyl]benzenesulfonamide](/img/structure/B6089523.png)
![3-(2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-piperidinyl}ethyl)phenol](/img/structure/B6089527.png)
![ethyl 4-[(3aS*,5S*,9aS*)-2-(2-methoxybenzyl)-1-oxooctahydro-7H-pyrrolo[3,4-g]pyrrolizin-5-yl]-1H-pyrazole-3-carboxylate](/img/structure/B6089539.png)
![N-methyl-2-{4-[(4-phenyl-1-phthalazinyl)amino]phenoxy}acetamide](/img/structure/B6089541.png)
![N-(4-fluorophenyl)-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]acetamide](/img/structure/B6089546.png)
![1-(2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxybenzoyl)-N,N-diethyl-3-pyrrolidinamine](/img/structure/B6089562.png)
![7-(3-methylbenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089573.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6089589.png)
